(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-methoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-21-13-2-3-14-15(7-13)24-16(17(14)20)6-10-4-12(19)5-11-8-22-9-23-18(10)11/h2-7H,8-9H2,1H3/b16-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXBQCCOUMSYPP-SOFYXZRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one, with the CAS number 929489-42-9, is a synthetic organic compound characterized by a complex structure that includes a benzofuran core and a chloro-substituted benzo[d][1,3]dioxin moiety. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.7 g/mol. Its structural features may contribute to its biological activity, particularly in inhibiting tumor growth and affecting cellular pathways involved in cancer progression.
| Property | Value |
|---|---|
| CAS Number | 929489-42-9 |
| Molecular Formula | C₁₈H₁₃ClO₅ |
| Molecular Weight | 344.7 g/mol |
Research indicates that compounds with similar structural motifs often exhibit tubulin polymerization inhibition . This mechanism is crucial for disrupting the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis. The presence of the methoxy group and the chloro-substituent in this compound may enhance its interaction with tubulin or other cellular targets.
Antiproliferative Effects
Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested on MCF-7 breast cancer cells, demonstrating a capacity to inhibit cell proliferation effectively.
Selectivity Towards Cancer Cells
The compound's selectivity towards activated endothelial cells over quiescent cells suggests potential applications in targeting tumor vasculature. This selectivity is essential for minimizing side effects on normal tissues while maximizing therapeutic efficacy against tumors.
Case Studies and Research Findings
-
Study on Tubulin Polymerization :
A study evaluating several compounds structurally related to this compound found that those exhibiting strong tubulin binding also showed marked antiproliferative effects against cancer cells. The structure–activity relationship (SAR) analysis revealed that modifications to the B-ring significantly influenced biological activity . -
In Vivo Studies :
In vivo experiments using animal models have demonstrated that compounds similar to this one can disrupt tumor vasculature and inhibit tumor growth effectively. These studies highlight the potential of this compound as a dual-action agent targeting both proliferative cancer cells and their supporting vasculature .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous benzofuran-3(2H)-one derivatives differ in substituents on the benzofuranone core, the benzodioxin moiety, or the methylene-linked aromatic systems. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparisons
Key Findings
Substituent Position Effects :
- The 3-chlorobenzyloxy () and 2-chlorobenzyloxy () isomers share the same molecular formula but differ in chlorine placement on the benzyl group. This positional variance may alter steric hindrance and electronic effects, impacting receptor binding or metabolic pathways .
- The 6-methoxy group in the target compound increases lipophilicity compared to the 6-hydroxy analog (), which has a higher melting point (255°C vs. ~153–155°C for dichlorobenzyloxy derivatives) due to hydrogen bonding .
Halogen Substitution: Replacing chlorine with bromine () increases molecular weight (395.18 vs.
Aromatic System Variations :
- The pyridin-4-ylmethylene substituent () introduces nitrogen-based polarity, contrasting with the purely aromatic systems in other compounds. This may improve solubility but reduce membrane permeability .
Synthetic Yields :
- The 86.2% yield of the hydroxy-methoxy derivative () suggests superior reactivity or stability under synthesis conditions compared to dichlorobenzyloxy analogs (58% yield, ) .
Q & A
Q. Q: What synthetic strategies are recommended for preparing (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one, and how can reaction conditions be optimized for higher yields?
A:
- Synthetic Routes : Utilize [3,3]-sigmatropic rearrangement strategies with NaH/THF systems to construct the benzofuran core (as demonstrated in analogous benzofuran derivatives) .
- Optimization : Vary catalysts (e.g., NaH vs. KOtBu), solvent polarity (THF vs. DMF), and reaction temperatures (0°C to reflux) to stabilize intermediates and minimize side reactions .
- Characterization : Confirm stereochemistry (Z-configuration) via NOESY NMR and monitor reaction progress using LC-MS to detect intermediates like 3,5-bis(benzyloxy)phenol derivatives .
Advanced Mechanistic Insights
Q. Q: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound’s stereoisomers?
A:
- Multi-Technique Validation : Combine NOESY/ROESY NMR to assess spatial proximity of substituents and single-crystal X-ray diffraction for absolute configuration determination .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data, resolving ambiguities in diastereomer assignments .
Environmental Fate and Toxicity
Q. Q: What methodological framework should guide studies on the environmental persistence or bioaccumulation of this compound?
A:
- Experimental Design : Follow ISO guidelines for abiotic degradation (hydrolysis, photolysis) and biotic transformation assays using microbial consortia .
- Analytical Tools : Employ LC-HRMS to track degradation products and QSAR models to predict bioaccumulation potential based on logP and solubility data .
Theoretical Frameworks for Biological Activity
Q. Q: How can researchers link this compound’s structure to its potential biological activity (e.g., enzyme inhibition) using computational approaches?
A:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cytochrome P450), focusing on the methoxy and chloro substituents’ electronic effects .
- Pharmacophore Mapping : Identify key hydrogen-bond acceptors (e.g., benzodioxin oxygen) and hydrophobic regions (methylene group) to rationalize activity trends .
Data Reproducibility Challenges
Q. Q: What steps ensure reproducibility in synthesizing and testing derivatives of this compound across labs?
A:
- Standardized Protocols : Document exact stoichiometry, purification methods (e.g., column chromatography gradients), and spectroscopic parameters (NMR solvent, frequency) .
- Collaborative Validation : Share raw data (e.g., crystallographic .cif files, NMR FIDs) via platforms like Zenodo to enable cross-lab verification .
Advanced Analytical Techniques
Q. Q: Which hyphenated techniques are most effective for quantifying trace impurities in synthesized batches?
A:
- LC-MS/MS : Use MRM mode to detect chlorinated byproducts (e.g., 6-chloro-8-methyl-4H-3,1-benzoxazine derivatives) at ppm levels .
- GC-ECD : Quantify residual solvents (e.g., THF, DMF) with electron capture detection, ensuring compliance with ICH Q3C guidelines .
Integrating Multidisciplinary Data
Q. Q: How can researchers reconcile conflicting data from synthetic chemistry, toxicology, and computational modeling?
A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
